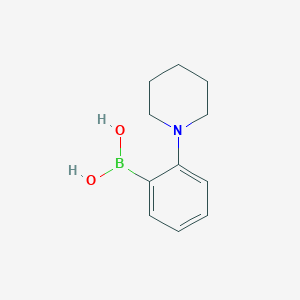

2-(1-Piperidinyl)phenylboronic acid

Description

2-(1-Piperidinyl)phenylboronic acid (CAS: 1050505-85-5) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and a piperidinyl moiety (-C₅H₁₀N) at the 2-position. This compound is structurally distinct due to the electron-donating piperidine ring, which influences its electronic properties and reactivity. It is widely used in Suzuki-Miyaura cross-coupling reactions, sensor development, and medicinal chemistry, particularly in targeting biomolecules with vicinal diols (e.g., glycoproteins) .

Key properties include:

Properties

IUPAC Name |

(2-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZUBLWFOBRQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400623 | |

| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050505-85-5 | |

| Record name | B-[2-(1-Piperidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050505-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)phenylboronic acid typically involves the following steps:

Formation of the Piperidine Derivative: The initial step involves the formation of the piperidine derivative through the reaction of piperidine with a suitable phenyl halide under basic conditions.

Borylation: The piperidine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron or tetrahydroxydiboron. This step is often catalyzed by a transition metal catalyst like palladium.

Hydrolysis: The final step involves the hydrolysis of the boronate ester to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Piperidinyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

Biology: The compound is used in the development of sensors for detecting biological molecules such as glucose.

Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)phenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Boronic Acid Derivatives

Reactivity and Stability

- Electron Density Effects : The piperidinyl group in this compound donates electron density via resonance, reducing the boronic acid's Lewis acidity compared to PBA. This decreases its protodeboronation rate, enhancing stability in aqueous media .

- Steric Effects : Compounds with bulky substituents (e.g., 2-[(2,2,6,6-Tetramethyl-1-piperidyl)methyl]phenylboronic acid) exhibit lower reactivity in cross-coupling reactions due to hindered access to the boron center .

- Solubility: Sulfonyl (e.g., 3-(Piperidin-1-ylsulfonyl)phenylboronic acid) and carbonyl-piperidine groups (e.g., 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid) significantly enhance water solubility compared to non-polar analogs .

Contradictory Findings

- Ortho vs. Para Substitution : While this compound exhibits moderate efficiency in drug delivery, its para-substituted analog (4-[2-(1-Piperidinyl)ethylcarbamoyl]benzeneboronic acid hydrochloride) shows higher cytotoxicity, limiting therapeutic use .

- Steric vs. Electronic Effects : Bulky substituents improve selectivity but reduce catalytic activity, highlighting a trade-off in design .

Biological Activity

2-(1-Piperidinyl)phenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16BNO2

- Molecular Weight : 217.08 g/mol

The presence of the piperidine ring enhances its solubility and biological activity, making it a valuable candidate in medicinal chemistry.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study comparing phenylboronic acid (PBA) with boric acid (BA) found that PBA effectively inhibited the migration of prostate and breast cancer cells at concentrations as low as 1 µM, while not affecting non-tumorigenic cells . This selective inhibition suggests that this compound may similarly target cancerous cells without harming normal tissues.

Table 1: Comparison of Inhibitory Effects on Cancer Cell Migration

| Compound | Effective Concentration | Cancer Cell Lines Tested | Non-Tumorigenic Cell Lines Tested |

|---|---|---|---|

| Boric Acid (BA) | ≤500 µM | DU-145, ZR-75-1 | RWPE-1, MCF-10A |

| Phenylboronic Acid (PBA) | 1 µM | DU-145, PC-3 | RWPE-1 |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Boronic acids can bind to diols in glycoproteins and other biomolecules, potentially altering their function. This interaction can interfere with signaling pathways associated with cancer cell proliferation and migration .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that boronic acids possess antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is an area of ongoing research.

Study on Cancer Cell Migration

A significant study investigated the effects of various boronic acid derivatives on cancer cell migration. The findings suggested that compounds similar to this compound could inhibit migration in a dose-dependent manner. The study highlighted the potential for these compounds to serve as therapeutic agents in preventing metastasis in cancers such as prostate and breast cancer .

Antagonism of Chemokine Receptors

Another area of research has focused on the role of boronic acids in modulating chemokine receptors involved in inflammation and cancer progression. For instance, a study identified a novel boronic acid antagonist that inhibited CXCR1 and CXCR2 receptors, which are crucial in inflammatory responses and tumor progression. This suggests that this compound may also play a role in modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.